molecular formula C7H14O B147175 1-Methylcyclohexanol CAS No. 590-67-0

1-Methylcyclohexanol

Cat. No. B147175
CAS RN: 590-67-0
M. Wt: 114.19 g/mol
InChI Key: VTBOTOBFGSVRMA-UHFFFAOYSA-N
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Description

1-Methylcyclohexanol is a compound that belongs to the class of organic compounds known as cyclohexanols, which are alcohols featuring a cyclohexane ring bearing a hydroxyl group. The presence of the methyl group on the cyclohexane ring can influence the compound's physical and chemical properties, as well as its reactivity and conformational preferences.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been explored in various studies. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was described, confirming the molecular structure through NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Another study focused on the synthesis of 2-allyl-1-methylenecyclohexane, which underwent polymerization to produce poly[1,8-methylene[4.3.0]bicyclononane] .

Molecular Structure Analysis

The molecular structure of 1-methylcyclohexanol itself is not directly discussed in the provided papers. However, the molecular structure of 1-methyl-1-silacyclohexane, a silicon-containing analog, was determined by gas electron diffraction and supported by quantum chemical calculations . The conformational preference of the methyl group in this analog was found to favor the equatorial position, which could suggest similar steric considerations for 1-methylcyclohexanol.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives has been studied extensively. For example, the 1-methylcyclopentyl cation, a related species, was formed by various reactions, including the protonation of 1-methylcyclopentene and hydride abstraction from methylcyclopentane . The epoxide rearrangement of 1-methylcyclohexene oxide over solid acids and bases yielded several products, including 1-methylcyclohexanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives can be influenced by their molecular structure. The conformational properties of 1-methyl-1-silacyclohexane were studied, revealing the energy differences between axial and equatorial forms . The metabolism of various isomeric methylcyclohexanols in rabbits was investigated, showing that they are mainly excreted as glucuronides of the more stable forms of the alcohols . Additionally, the chemical shifts in methylcyclohexane were determined to understand the effect of a methyl group on the chemical shifts of protons in the cyclohexane ring .

Relevant Case Studies

Case studies involving the metabolism of methylcyclohexanol isomers in rabbits provided insights into the stereochemical aspects of their excretion as glucuronides . The synthesis and polymerization of 2-allyl-1-methylenecyclohexane offered a case study in the field of polymer chemistry, demonstrating the potential of cyclohexane derivatives in material science .

Scientific Research Applications

Thermodynamic Properties and Phase Transitions

1-Methylcyclohexanol has been extensively studied for its thermodynamic properties and phase transitions. Research by Kabo et al. (1998) detailed comprehensive investigations into its heat capacities and enthalpies of transitions in the condensed state between 5 and 320 K. This study contributes to a deeper understanding of the substance's physical properties, which can be crucial in various scientific and industrial applications (Kabo et al., 1998).

Reaction Mechanisms and Catalysis

The reaction of 1-methylcyclohexene oxide over solid acids and bases, resulting in various products, was investigated by Arata et al. (1975). This research provides insight into the catalytic processes involving 1-methylcyclohexanol and its derivatives, potentially informing industrial and laboratory synthetic methods (Arata et al., 1975).

Chemical Education and Experimental Studies

In chemical education, the acid-catalyzed dehydration of isomeric 2-methylcyclohexanol mixtures has been used as an introduction to organic laboratory research (Cawley & Linder, 1997). This experiment helps students understand reaction kinetics and regiochemistry, demonstrating the educational applications of 1-methylcyclohexanol (Cawley & Linder, 1997).

Gas Phase Reactions and Spectroscopy

The thermal decomposition of 1-methylcyclohexanol, studied by Garnett et al. (1976), focused on its behavior in high temperatures, contributing to the understanding of its stability and reactivity under extreme conditions. This research is crucial for applications that involve high-temperature processes (Garnett et al., 1976).

Structural Information from Spectroscopy

Lutz & Maas (1979) provided structural information on 1-methylcyclohexanol through OH-stretching bands investigations. This research contributes to the understanding of molecular structure and bonding in 1-methylcyclohexanol, which can be vital for its application in material science and molecular engineering (Lutz & Maas, 1979).

Organic Synthesis and Chemistry

The research by Nonaka et al. (1977) on the electrolytic reduction of 2-methylcyclohexanone to 2-methylcyclohexanol highlights the significance of 1-methylcyclohexanol in organic synthesis and electrochemical reactions. Understanding these reactions can assist in developing new synthetic pathways and methods in organic chemistry (Nonaka et al., 1977).

Safety And Hazards

1-Methylcyclohexanol is a flammable solid and may be harmful if swallowed or inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1-methylcyclohexan-1-ol
Source PubChem
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InChI

InChI=1S/C7H14O/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3
Source PubChem
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InChI Key

VTBOTOBFGSVRMA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(CCCCC1)O
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Molecular Formula

C7H14O
Record name 1-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID00207739
Record name 1-Methylcyclohexanol
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Molecular Weight

114.19 g/mol
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Physical Description

Solid, WHITE SOLID OR CLEAR COLOURLESS LIQUID.
Record name 1-Methylcyclohexanol
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Boiling Point

155 °C
Record name 1-METHYLCYCLOHEXANOL
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Flash Point

67 °C
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Density

Relative density (water = 1): 0.92
Record name 1-METHYLCYCLOHEXANOL
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Product Name

1-Methylcyclohexanol

CAS RN

590-67-0
Record name 1-Methylcyclohexanol
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Melting Point

25 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
GJ Kabo, AV Blokhin, AA Kozyro, VV Diky… - Thermochimica acta, 1998 - Elsevier
Comprehensive investigations of thermodynamic properties of 1-methylcyclohexanol (I) and 1-chloro-1-methylcyclohexane (II) were carried out. The heat capacities and enthalpies of …
Number of citations: 19 www.sciencedirect.com
JJ Uebel, HW Goodwin - The Journal of Organic Chemistry, 1968 - ACS Publications
As a result, the chemical shift of the hydroxyl proton of trans 3 (4.0 Hz) should be nearly identical with that of trans 2 (4.8 Hz) while that of cis 2 (25.2 Hz) should be close to cis 2 (27.9). …
Number of citations: 32 pubs.acs.org
JL Garnett, WD Johnson… - Australian Journal of …, 1976 - CSIRO Publishing
The thermal decomposition of 1-methylcyclohexanol has been studied over the temperature range 448-506ºC. Decomposition is homogeneous and involves two competing first-order …
Number of citations: 6 www.publish.csiro.au
W Li, L Spada, L Evangelisti… - The Journal of Physical …, 2016 - ACS Publications
… Here we report the spectrum of a tertiary cyclic alcohol, 1-methylcyclohexanol (1MCH). 1MCH is an important organic solvent and synthetic intermediate compound, which is widely …
Number of citations: 12 pubs.acs.org
JP Baker - NMR Spectroscopy in the Undergraduate Curriculum …, 2016 - ACS Publications
… procedure, we developed a lab that explores the dehydration of 1-methylcyclohexanol. Using 1-methylcyclohexanol offers the advantage that it can produce more than one dehydration …
Number of citations: 3 pubs.acs.org
RAW Johnstone, JY Liu, D Whittaker - Journal of Molecular Catalysis A …, 2001 - Elsevier
… The heterogeneous gas-phase dehydration of the tertiary alcohol, 1-methylcyclohexanol, … (1-methylcyclohexene) from dehydration of 1-methylcyclohexanol arises by loss of hydrogen …
Number of citations: 12 www.sciencedirect.com
MM Clennan, EL Clennan - Journal of Chemical Education, 2011 - ACS Publications
… It also provides evidence for the formation of substantial quantities of 1-methylcyclohexanol, 7, that is not observed in the reaction products previously removed from the reaction …
Number of citations: 8 pubs.acs.org
TH Elliott, RCC Tao, RT Williams - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… No 1-methylcyclohexanol was found. There was evidence also that a small amount (approx. 1%) of the hydrocarbon aromatized to benzoic acid, probably via cyclohexylmethanol and …
Number of citations: 29 www.ncbi.nlm.nih.gov
R Kotani - The Journal of Organic Chemistry, 1965 - ACS Publications
… prepared by the method of Koch and Haaf4 from 1-methylcyclohexanol (80 g., 0.7 mole), 99%formic acid(107 ml., 2.8 moles), and 95% sulfuric acid(472 ml., 8.4 moles) at5-7 in 91.5% …
Number of citations: 30 pubs.acs.org
M Juanes, W Li, L Spada, L Evangelisti… - Physical Chemistry …, 2019 - pubs.rsc.org
… 1-methylcyclohexanol, … 1-methylcyclohexanol, 9 respectively. However, the experimental data suggest quite larger B 2 values in cyclohexanol (377 cm −1 ) than in 1-methylcyclohexanol …
Number of citations: 30 pubs.rsc.org

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